
1-(2-Fluoro-4-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a chemical compound with the linear formula C10H11FN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a 2-fluoro-4-nitrophenyl group . The molecular weight of the compound is 210.21 .
Physical And Chemical Properties Analysis
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a solid . It has a molecular weight of 210.21 . The compound is yellow to orange in color .
Applications De Recherche Scientifique
Pharmacology
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: is utilized in pharmacological research due to its potential as a building block for the synthesis of various biologically active compounds. Its pyrrolidine core is a common motif in many drug molecules, and modifications to this core can lead to new pharmacophores with potential therapeutic applications .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitution and catalytic hydrogenation, to yield a range of derivatives. These derivatives can be further used to synthesize complex organic molecules .
Medicinal Chemistry
The pyrrolidine ring present in 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a significant element in medicinal chemistry. It’s often incorporated into molecules to improve their pharmacokinetic properties, such as increased solubility or enhanced interaction with biological targets .
Chemical Research
Researchers employ 1-(2-Fluoro-4-nitrophenyl)pyrrolidine in the study of chemical reactions and mechanisms. Its reactivity with various reagents provides insights into reaction kinetics and pathways, which is essential for developing new synthetic methods .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions. The fluorine atom can act as a probe in ^19F NMR spectroscopy, allowing for the investigation of biochemical pathways and the structure of biomolecules .
Materials Science
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: finds applications in materials science, particularly in the development of organic electronic materials. Its electronic properties can be tuned for use in organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .
Environmental Science
This compound’s derivatives can be used to detect and quantify pollutants. Its nitro group can be reduced to an amine, which can then bind to various environmental contaminants, aiding in their identification and measurement .
Analytical Chemistry
In analytical chemistry, 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is used as a standard or reference compound. It helps in calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of chemical analyses .
Safety And Hazards
Safety information suggests that 1-(2-Fluoro-4-nitrophenyl)pyrrolidine may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection, should be worn when handling this compound .
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXLBISYVJESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386772 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)pyrrolidine | |
CAS RN |
385380-74-5 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


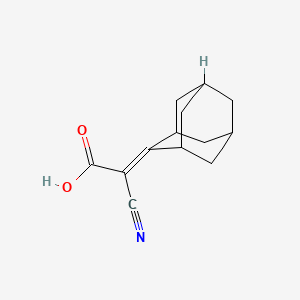
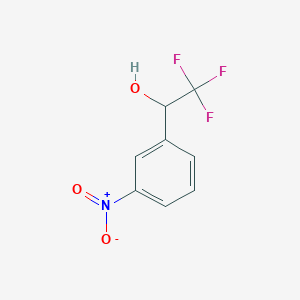
![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)
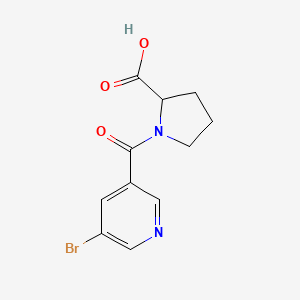
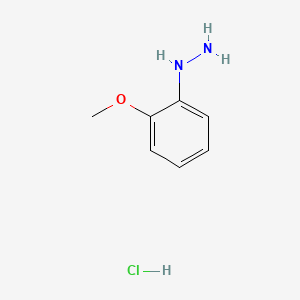
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
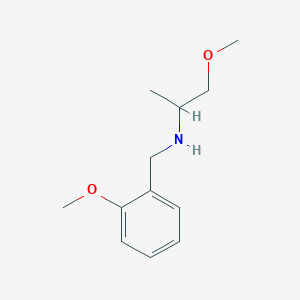
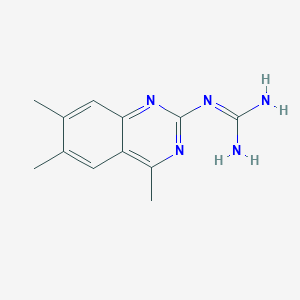
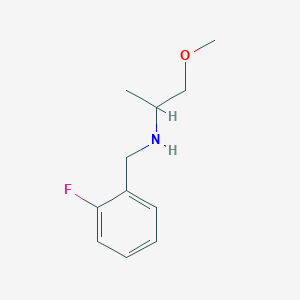

![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)
![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)
